
1-(1,3-benzoxazol-2-yl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,3-benzoxazol-2-yl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide, also known as BZP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BZP has been studied extensively for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用机制
1-(1,3-benzoxazol-2-yl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide acts as a dopamine and serotonin receptor agonist, which means it binds to these receptors and activates them. This leads to an increase in the release of dopamine and serotonin in the brain, which can produce feelings of euphoria and pleasure.
Biochemical and Physiological Effects:
1-(1,3-benzoxazol-2-yl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide has been shown to have various biochemical and physiological effects, including an increase in heart rate, blood pressure, and body temperature. 1-(1,3-benzoxazol-2-yl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide can also cause insomnia, anxiety, and agitation.
实验室实验的优点和局限性
1-(1,3-benzoxazol-2-yl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide has several advantages for lab experiments, including its ability to produce consistent results and its relatively low cost. However, 1-(1,3-benzoxazol-2-yl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide also has limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
未来方向
There are several potential future directions for research on 1-(1,3-benzoxazol-2-yl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide, including its potential as a treatment for neurological disorders, pain relief, and addiction. Further research is also needed to better understand the biochemical and physiological effects of 1-(1,3-benzoxazol-2-yl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide and to develop safer and more effective synthesis methods. Additionally, research is needed to identify potential side effects and risks associated with 1-(1,3-benzoxazol-2-yl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide use.
In conclusion, 1-(1,3-benzoxazol-2-yl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 1-(1,3-benzoxazol-2-yl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide has been studied extensively for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential benefits and risks associated with 1-(1,3-benzoxazol-2-yl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide use.
合成方法
1-(1,3-benzoxazol-2-yl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide can be synthesized using various methods, including the reaction of 2-methoxybenzoyl chloride and 2-aminobenzoic acid to form 2-methoxy-N-(2-methoxyphenyl)benzamide, which is then reacted with pyrrolidine and phosgene to form 1-(1,3-benzoxazol-2-yl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide. Another method involves the reaction of 2-methoxyphenylacetic acid with benzoyl chloride to form 2-methoxy-N-(2-methoxyphenyl)benzamide, which is then reacted with pyrrolidine and phosgene to form 1-(1,3-benzoxazol-2-yl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide.
科学研究应用
1-(1,3-benzoxazol-2-yl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. 1-(1,3-benzoxazol-2-yl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide has been shown to have potential as a treatment for various neurological disorders, including Parkinson's disease and Alzheimer's disease. 1-(1,3-benzoxazol-2-yl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide has also been studied for its potential as a pain reliever and as a treatment for addiction.
属性
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-24-16-10-4-2-7-13(16)20-18(23)15-9-6-12-22(15)19-21-14-8-3-5-11-17(14)25-19/h2-5,7-8,10-11,15H,6,9,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXSUUZRXVLEIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2CCCN2C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2,4,6-Triethyl-3-(hydroxymethyl)phenyl]methanol](/img/structure/B2849643.png)
![N-(1-cyanopropyl)-3-[5-(4-methylphenyl)-1,3-oxazol-2-yl]propanamide](/img/structure/B2849644.png)
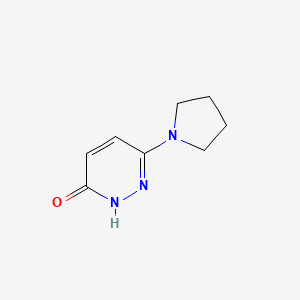
![N-cyclopentyl-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2849646.png)

![N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2849649.png)
![5-(2-Fluoro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine](/img/no-structure.png)
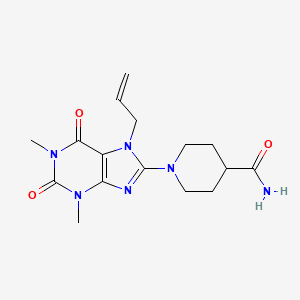

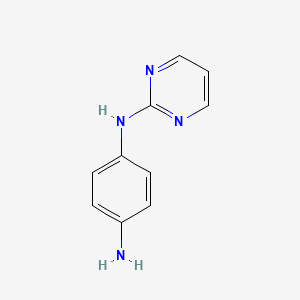
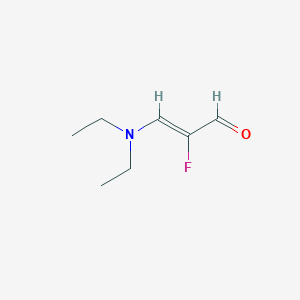
![(E)-methyl 2-(5,6-dimethoxy-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2849661.png)
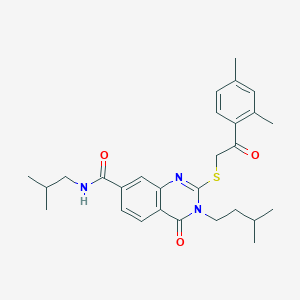
![2-[(3E)-3-{[(2-chloro-4-fluorophenyl)methoxy]imino}-1-(dimethylamino)propylidene]propanedinitrile](/img/structure/B2849664.png)